molecular formula C24H26N4O3 B11388444 Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B11388444
M. Wt: 418.5 g/mol
InChI Key: LIWAPRLYXKDQLT-UHFFFAOYSA-N
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Description

Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: A benzimidazole-based anticancer drug.

    Navelbine: Another benzimidazole derivative used in cancer treatment.

    Alectinib: A benzimidazole compound with anticancer properties.

Uniqueness

Pentyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is unique due to its specific structural features, which allow for targeted interactions with molecular targets. Its combination of a benzimidazole core with additional functional groups enhances its potential for therapeutic applications .

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

pentyl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H26N4O3/c1-3-4-7-14-31-24(30)16-10-12-17(13-11-16)28-15-20(29)21(22(28)25)23-26-18-8-5-6-9-19(18)27(23)2/h5-6,8-13,25,29H,3-4,7,14-15H2,1-2H3

InChI Key

LIWAPRLYXKDQLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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